

# Application Note: Simultaneous Quantification of Naproxen and Domperidone by RP-HPLC

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pandex*

Cat. No.: *B1620125*

[Get Quote](#)

This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of naproxen and domperidone in pharmaceutical dosage forms. The described method is simple, accurate, and precise, making it suitable for routine quality control analysis.

## Introduction

Naproxen is a non-steroidal anti-inflammatory drug (NSAID) commonly used to relieve pain, fever, and inflammation. Domperidone is a dopamine antagonist, primarily used as an antiemetic agent. The combination of these two drugs is often prescribed to manage symptoms of migraine and other conditions where nausea and vomiting accompany pain. A robust analytical method for the simultaneous quantification of both active pharmaceutical ingredients (APIs) is crucial for ensuring the quality and efficacy of the final product.

## Experimental

### Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic separation is achieved on a C18 column.

Table 1: Chromatographic Conditions

Parameter	Value
Instrument	HPLC with UV-Vis Detector
Column	Shim-Pack C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Phosphate Buffer (pH 3.0) : Methanol (30:70 v/v)[1][2][3][4]
Flow Rate	1.0 mL/min[1][2][3][4]
Detection Wavelength	280 nm[1][2][3][4]
Injection Volume	20 µL
Column Temperature	Ambient
Run Time	Approximately 10 minutes

## Preparation of Solutions

Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with phosphoric acid. The mobile phase is then prepared by mixing the phosphate buffer and methanol in a 30:70 (v/v) ratio, followed by filtration and degassing.

Accurately weigh and dissolve approximately 25 mg of Naproxen reference standard and 10 mg of Domperidone reference standard in the mobile phase in separate 100 mL volumetric flasks to obtain individual stock solutions. A mixed standard stock solution can then be prepared by appropriate dilution of the individual stock solutions with the mobile phase.

For the analysis of tablet dosage forms, weigh and finely powder not fewer than 20 tablets. An amount of powder equivalent to the average tablet weight is then accurately weighed and transferred to a volumetric flask. The active ingredients are extracted with the mobile phase by sonication, and the solution is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.

## Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

## Specificity

The specificity of the method was demonstrated by the absence of interference from excipients at the retention times of naproxen and domperidone. The peaks for both analytes were well-resolved from each other and from any potential interfering peaks.<sup>[5]</sup>

## Linearity

The linearity of the method was established by constructing calibration curves for both naproxen and domperidone over a range of concentrations. The correlation coefficient ( $r^2$ ) for both drugs was found to be  $\geq 0.999$ , indicating a strong linear relationship between concentration and peak area.<sup>[1][2]</sup>

Table 2: Linearity Data

Analyte	Linearity Range	Correlation Coefficient ( $r^2$ )
Naproxen	1.0 - 2.5 $\mu\text{g/mL}$ <sup>[6][7]</sup>	$\geq 0.999$ <sup>[1][2][5]</sup>
Domperidone	0.8 - 3.6 $\mu\text{g/mL}$ <sup>[6][7]</sup>	$\geq 0.999$ <sup>[1][2][5]</sup>

## Accuracy

The accuracy of the method was determined by recovery studies. Known amounts of standard solutions were spiked into pre-analyzed sample solutions, and the recovery of the analytes was calculated. The percentage recovery for both drugs was found to be within the acceptable limits, typically between 98% and 102%.<sup>[8]</sup>

Table 3: Accuracy (Recovery) Data

Analyte	% Recovery
Naproxen	99.39% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Domperidone	99.5% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Precision

The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and by analyzing multiple individual preparations of the sample (method precision). The relative standard deviation (%RSD) for the peak areas was calculated.

Table 4: Precision Data

Parameter	Naproxen (%RSD)	Domperidone (%RSD)
System Precision	< 2%	< 2%
Method Precision	< 2%	< 2%
Intra-day Precision	< 1% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	< 1% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Inter-day Precision	< 1% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	< 1% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The retention times for domperidone and naproxen were found to be approximately 3.17 minutes and 5.42 minutes, respectively, with good peak shape and resolution.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

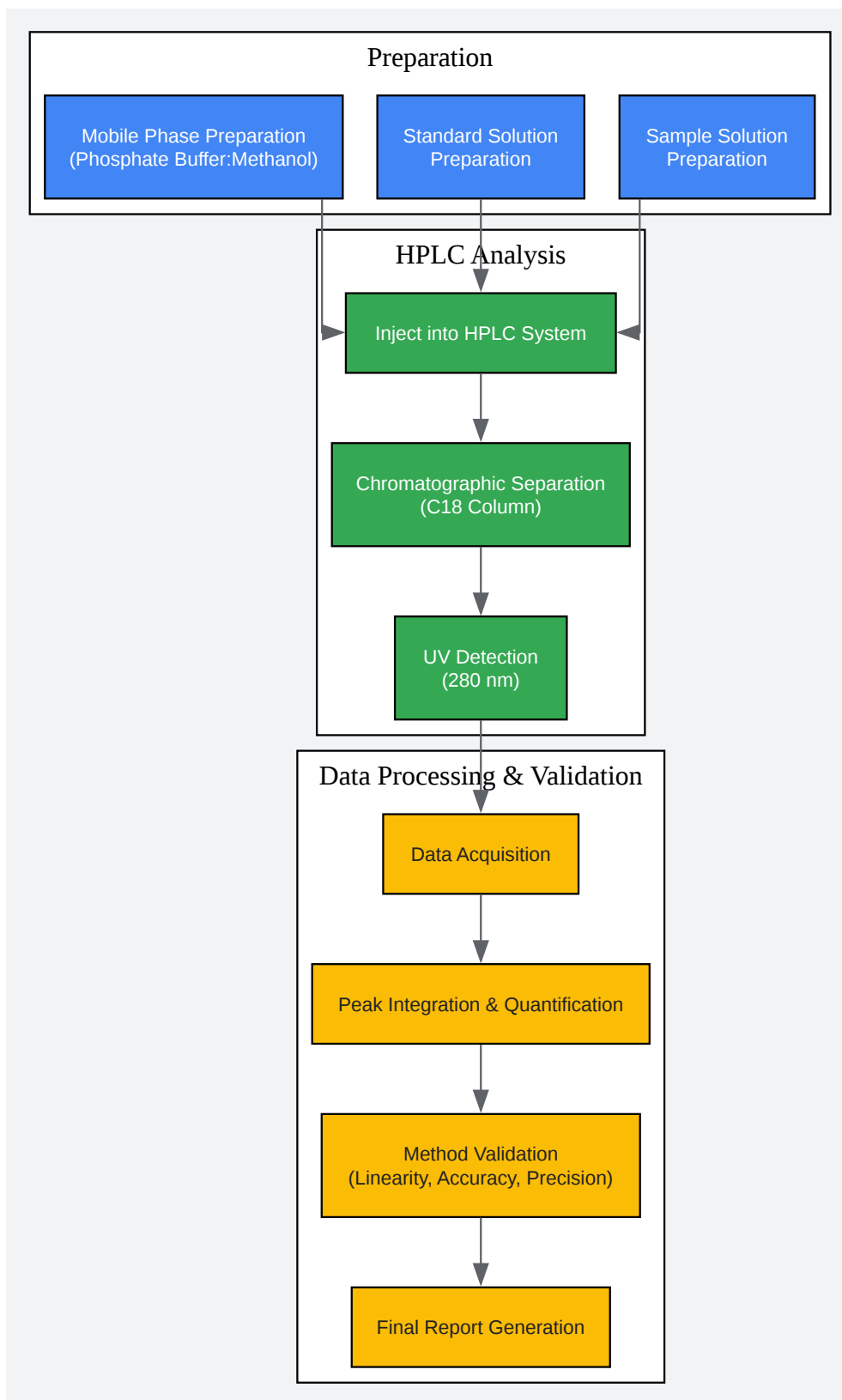
Table 5: System Suitability Parameters

Parameter	Naproxen	Domperidone	Acceptance Criteria
Retention Time (min)	~5.42[1][2][3][4]	~3.17[1][2][3][4]	Consistent
Tailing Factor	< 2	< 2	≤ 2
Theoretical Plates	> 2000	> 2000	> 2000
Resolution	-	> 2	> 2

## Results and Discussion

The developed RP-HPLC method provides a reliable and efficient means for the simultaneous quantification of naproxen and domperidone. The chromatographic conditions are optimized to achieve good separation and resolution of the two analytes in a relatively short run time. The validation results demonstrate that the method is specific, linear, accurate, and precise, and is therefore suitable for its intended purpose in a quality control environment.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: HPLC analysis workflow for naproxen and domperidone.

## Conclusion

A simple, rapid, and reliable RP-HPLC method for the simultaneous quantification of naproxen and domperidone has been successfully developed and validated. The method is suitable for routine quality control analysis of pharmaceutical formulations containing these two active ingredients.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyjournal.in [pharmacologyjournal.in]
- 4. japsonline.com [japsonline.com]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendline... [ouci.dntb.gov.ua]
- 7. HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated RP-HPLC Method for Simultaneous Estimation of Domperidone and Naproxen in Bulk Drug and Formulations: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- To cite this document: BenchChem. [Application Note: Simultaneous Quantification of Naproxen and Domperidone by RP-HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620125#hplc-method-for-simultaneous-quantification-of-naproxen-and-domperidone]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)